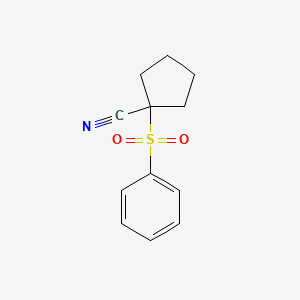

1-(Phenylsulfonyl)cyclopentanecarbonitrile

Vue d'ensemble

Description

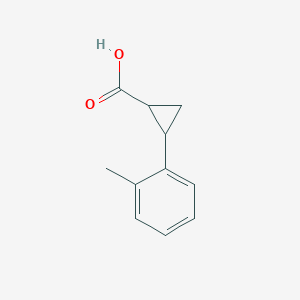

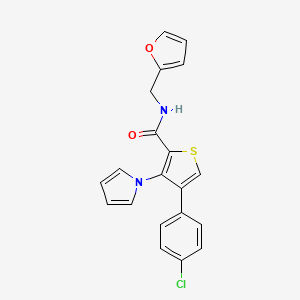

1-(Phenylsulfonyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H13NO2S and a molecular weight of 235.3 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H13NO2S . The compound consists of a cyclopentane ring attached to a carbonitrile group and a phenylsulfonyl group .Applications De Recherche Scientifique

Cyclopentannulation and Organic Synthesis

- Cyclopentannulation : The compound is used in reactions for cyclopentannulation, providing a method to synthesize cyclopentannulated products with good yields. This process involves specific reactions that enable the construction of complex molecular frameworks useful in organic synthesis and medicinal chemistry (Lombaert et al., 1986).

- Nucleophilic Addition Reactions : It undergoes nucleophilic addition reactions to afford various substituted products, showcasing its versatility in organic transformations (Pelkey et al., 1999).

Antimicrobial Agents

- Synthesis of Antimicrobial Agents : Research has explored its application in synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, demonstrating potential as antimicrobial agents. This synthesis pathway highlights its importance in the development of new treatments (Darwish et al., 2014).

Molecular Structure Synthesis

- Dearomatizing Cyclization : The phenylsulfonyl group aids in dearomatizing cyclization of organolithiums onto aromatic rings, crucial for synthesizing complex structures like the podophyllotoxin skeleton (Clayden et al., 2003).

- 1,3-Dipolar Cycloaddition : Its derivatives participate in 1,3-dipolar cycloadditions with nitrile oxides, leading to the synthesis of isoxazolines and β-hydroxyketones, emphasizing its utility in creating enantiomerically pure compounds (Blas et al., 1995).

Propriétés

IUPAC Name |

1-(benzenesulfonyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c13-10-12(8-4-5-9-12)16(14,15)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMRZDFZKLOELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]-1H-1,3-benzodiazole](/img/structure/B2991634.png)

![2,4-Bis[(trifluoromethyl)sulfanyl]phenol](/img/structure/B2991640.png)

![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)

![2,4-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,3-thiazole-5-carboxamide](/img/structure/B2991652.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)